molecular formula C20H19ClN2O3S B2689425 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 872206-95-6

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2689425
CAS No.: 872206-95-6
M. Wt: 402.89
InChI Key: HSFDSUGRKVUXAZ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a quinoline derivative featuring a unique combination of substituents: a 4-chlorobenzenesulfonyl group at position 3, a methoxy group at position 6, and a pyrrolidin-1-yl moiety at position 4. This article compares its structure, synthesis, and inferred properties with similar quinoline derivatives reported in the literature.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-26-15-6-9-18-17(12-15)20(23-10-2-3-11-23)19(13-22-18)27(24,25)16-7-4-14(21)5-8-16/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDSUGRKVUXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Pyrrolidinyl Substitution: The 4-position pyrrolidinyl group can be introduced via nucleophilic substitution, where the quinoline derivative reacts with pyrrolidine under basic conditions.

    Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of quinoline derivatives in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The methoxy and pyrrolidinyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl/Methoxy Substituents

Compound 4k (4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline)

  • Substituents: 4-Amino (position 4), 4-chlorophenyl (position 2), 4-methoxyphenyl (position 3).
  • Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF with K₂CO₃ .
  • Properties : Melting point 223–225°C; characterized by IR (C=N stretch at 1620 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.2 ppm) .
  • Comparison: The target compound lacks amino and 4-methoxyphenyl groups but introduces a sulfonyl group, which may enhance polarity and alter binding affinity.

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

  • Substituents : 4-Chlorophenyl (position 2), 3,4-dimethoxyphenyl (position 4), methyl (position 3).
  • Synthesis : One-pot three-component strategy via oxidative dehydrogenation .

Quinoline Derivatives with Pyrrolidinyl/Piperidinyl Substituents

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

  • Substituents : Piperidinyl (position 4), pyrrolidinyl (position 2).
  • Applications : Used in research as a chemical probe; available in scalable batches .
  • Comparison : The target’s 4-pyrrolidinyl group may offer different conformational flexibility compared to piperidinyl, influencing receptor binding kinetics .

1-(4-Ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

  • Substituents : Ethylphenyl (position 1), methyl (position 4), dihydro-pyrrolo ring.
  • Properties : Molar mass 318.41 g/mol; CAS 860789-56-6 .
  • Comparison: The dihydro-pyrrolo structure contrasts with the target’s fully aromatic quinoline core, which may impact π-π stacking interactions in biological systems .

Physical and Spectral Properties

  • Melting Points : Compound 4k melts at 223–225°C , while the target’s sulfonyl group could raise its melting point due to increased polarity.
  • Spectral Data: The absence of amino groups in the target may simplify its ¹H NMR spectrum compared to 4k, with distinct shifts for sulfonyl and pyrrolidinyl protons.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities. This compound integrates a quinoline structure with a pyrrolidine moiety and a chlorobenzenesulfonyl group, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical formula of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is C21H21ClN2O3SC_{21}H_{21}ClN_{2}O_{3}S with a molecular weight of approximately 416.9 g/mol. Its structure can be broken down as follows:

  • Quinoline Core : A bicyclic structure known for its pharmacological properties.
  • Pyrrolidine Ring : Contributes to the compound's ability to interact with various biological systems.
  • Chlorobenzenesulfonyl Group : Enhances solubility and reactivity, potentially increasing biological efficacy.

The precise mechanism of action for 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline remains under investigation. However, compounds with similar structures have been shown to exhibit activities such as:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
  • Antimicrobial Activity : Related compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Anticancer Properties : The quinoline scaffold is often associated with anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific kinases

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of similar sulfonamide derivatives, it was found that compounds featuring the chlorobenzenesulfonyl group exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of quinoline derivatives revealed that 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline induced apoptosis in human breast cancer cells (MCF-7). The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of quinoline derivatives. For instance:

  • Synthesis Methods : Novel synthetic routes have been developed that improve yield and purity, facilitating further biological testing.
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications to the pyrrolidine ring can significantly affect the biological potency, suggesting avenues for drug development.

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